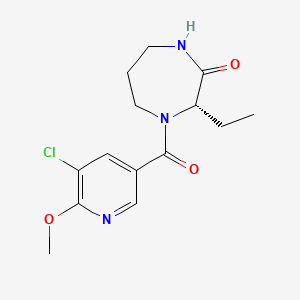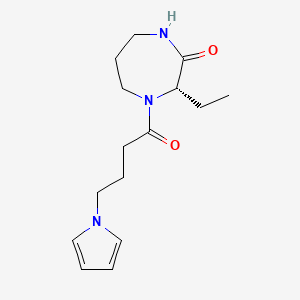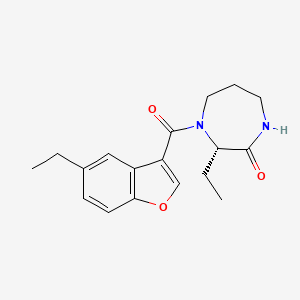
(3S)-4-(5-chloro-6-methoxypyridine-3-carbonyl)-3-ethyl-1,4-diazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-4-(5-chloro-6-methoxypyridine-3-carbonyl)-3-ethyl-1,4-diazepan-2-one is a chemical compound that belongs to the class of diazepanone derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology.
作用機序
The exact mechanism of action of (3S)-4-(5-chloro-6-methoxypyridine-3-carbonyl)-3-ethyl-1,4-diazepan-2-one is not fully understood. However, it is believed to act on the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. By binding to this receptor, this compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a decrease in neuronal excitability. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In addition, it has been shown to have anxiolytic and anticonvulsant properties.
実験室実験の利点と制限
The advantages of using (3S)-4-(5-chloro-6-methoxypyridine-3-carbonyl)-3-ethyl-1,4-diazepan-2-one in lab experiments include its well-established synthesis method, its proven efficacy in various fields of medicine, and its potential for use in the treatment of various neurological disorders and cancer. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential for toxicity, and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of (3S)-4-(5-chloro-6-methoxypyridine-3-carbonyl)-3-ethyl-1,4-diazepan-2-one. These include further investigation of its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In addition, further research is needed to fully understand its mechanism of action and its potential for toxicity. Finally, the development of new synthesis methods for this compound may lead to improved yields and reduced toxicity.
合成法
The synthesis of (3S)-4-(5-chloro-6-methoxypyridine-3-carbonyl)-3-ethyl-1,4-diazepan-2-one is a complex process that involves several steps. The most common method used for its synthesis is the reaction between 5-chloro-6-methoxypyridine-3-carboxylic acid and 3-ethyl-4-hydroxy-1,2-diazepin-5-one. This reaction is catalyzed by a strong acid, such as hydrochloric acid, and yields the desired compound in good yields.
科学的研究の応用
(3S)-4-(5-chloro-6-methoxypyridine-3-carbonyl)-3-ethyl-1,4-diazepan-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anxiolytic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, it has been investigated for its potential use in the treatment of cancer.
特性
IUPAC Name |
(3S)-4-(5-chloro-6-methoxypyridine-3-carbonyl)-3-ethyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c1-3-11-12(19)16-5-4-6-18(11)14(20)9-7-10(15)13(21-2)17-8-9/h7-8,11H,3-6H2,1-2H3,(H,16,19)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBMPCFGXNCYAR-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCCN1C(=O)C2=CC(=C(N=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)NCCCN1C(=O)C2=CC(=C(N=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B7349364.png)
![(3S)-3-ethyl-4-[2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl]-1,4-diazepan-2-one](/img/structure/B7349398.png)
![(3S)-3-ethyl-4-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]-1,4-diazepan-2-one](/img/structure/B7349406.png)
![(3S)-3-ethyl-4-(3-ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)-1,4-diazepan-2-one](/img/structure/B7349414.png)
![2-[2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B7349423.png)

![(3S)-3-ethyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7349431.png)
![(3S)-3-ethyl-4-(1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carbonyl)-1,4-diazepan-2-one](/img/structure/B7349433.png)

![(3S)-3-ethyl-4-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropanecarbonyl]-1,4-diazepan-2-one](/img/structure/B7349450.png)
![3-[2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-2H-isoquinolin-1-one](/img/structure/B7349458.png)
![(3S)-4-[2-(4-cyclopropylpyrazol-1-yl)acetyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349461.png)

![(2S)-N-[3-(2,6-difluorophenyl)oxetan-3-yl]-5-oxo-1-propan-2-ylpyrrolidine-2-carboxamide](/img/structure/B7349486.png)